1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
Description
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea (C$9$H${11}$ClN$_2$OS) is a thiourea derivative characterized by a 2-chlorophenyl group and a 2-hydroxyethyl substituent. The chlorine atom at the ortho position introduces steric and electronic effects, while the hydroxyethyl group enhances polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-7-3-1-2-4-8(7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWDINJNSDBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2-chloroaniline with ethylene oxide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiourea derivatives, including 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that a related thiourea derivative had a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against Pseudomonas aeruginosa .
Anticancer Properties
Research has indicated that thioureas can target specific molecular pathways involved in cancer progression. For instance, compounds similar to 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea have demonstrated IC50 values in the low micromolar range against different cancer cell lines, suggesting potential for development as anticancer agents . In particular, derivatives have been synthesized that show promising activity against pancreatic and breast cancer cells.
Agricultural Applications
Pesticidal Activity
Thiourea derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a plant growth regulator has been investigated, with some studies indicating that it may enhance crop yield and resistance to pests. This application stems from the compound's role in modulating plant hormonal pathways .
Materials Science
Synthesis of Metal Complexes
The versatility of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea extends to materials science, where it can be used to synthesize metal complexes with potential applications in catalysis and photonics. The formation of these complexes often involves coordination with transition metals, leading to materials with unique electronic and optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
2.1. 1-(2-Hydroxyethyl)-3-phenylthiourea
- Structure : Replaces the 2-chlorophenyl group with a phenyl ring (C$9$H${12}$N$_2$OS).
- Properties : Lacks the electron-withdrawing chlorine, resulting in lower polarity and reduced biological activity compared to the chlorinated analog. The hydroxyethyl group facilitates hydrogen bonding, as seen in its crystal packing .
- Biological Activity : Demonstrates moderate enzyme inhibition but is less potent than halogenated derivatives due to the absence of electron-withdrawing groups .
2.2. 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea
- Structure : Features a chlorobenzoyl group and a methoxyphenyl substituent.
- Properties : The benzoyl group increases planarity, promoting stronger intermolecular interactions (e.g., N–H···S hydrogen bonds). The methoxy group enhances solubility but reduces steric hindrance compared to the hydroxyethyl group in the target compound .
2.3. 1-(2-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 83)
- Structure : Contains bromine and nitro groups, both strong electron-withdrawing substituents.
- Biological Activity : Exhibits potent antitubercular activity (MIC = 2–8 µg/mL) due to enhanced electrophilicity from nitro and halogen groups. The hydroxyethyl group in the target compound may improve solubility but lacks the nitro group’s bioactivity-enhancing effects .
2.4. 1-(2-Chlorophenyl)-3-phenylthiourea (Compound 5)
- Structure : Lacks the hydroxyethyl group, relying solely on aromatic interactions.
- Enzyme Inhibition: Shows moderate anti-cholinesterase activity (IC${50}$ = 60 µg/mL for BChE).
2.5. 1-(2-Hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Structure : Incorporates a trifluoromethyl group, which is more electron-withdrawing than chlorine.
- Reactivity: The CF$3$ group increases the acidity of thiourea NH protons, enhancing metal-binding capacity.
Structural and Functional Analysis
| Property | 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea | 1-Phenyl-3-(2-hydroxyethyl)thiourea | 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea |
|---|---|---|---|
| Molecular Formula | C$9$H${11}$ClN$_2$OS | C$9$H${12}$N$_2$OS | C${15}$H${13}$ClN$2$O$2$S |
| Molar Mass (g/mol) | 230.71 | 196.26 | 344.79 |
| Key Substituents | 2-Cl, 2-hydroxyethyl | Phenyl, 2-hydroxyethyl | 2-Cl (benzoyl), 3-methoxyphenyl |
| Hydrogen Bonding | N–H···O (intramolecular), N–H···S (intermolecular) | N–H···S, N–H···N | N–H···O (intramolecular), N–H···S (dimer formation) |
| Bioactivity | Potential enzyme inhibition, metal coordination | Moderate enzyme inhibition | Strong dimerization, moderate bioactivity |
Biological Activity
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a chlorophenyl group and a hydroxyethyl moiety, suggests diverse interactions with biological targets.
Chemical Structure
The molecular formula of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is . Its chemical structure can be represented as follows:
Where:
Biological Activity Overview
Research indicates that thiourea derivatives, including 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, exhibit a range of biological activities. These include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
- Mechanistic Insights : Involvement in specific molecular pathways related to disease processes.
Antimicrobial Activity
Studies have shown that 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea displays significant antimicrobial properties. For instance, it has been tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | Comparable to standard antibiotics |
| K. pneumoniae | Effective at similar concentrations |
The compound's MIC values suggest it has comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer properties of thiourea derivatives have been explored extensively. For 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, research findings include:
- Cell Line Studies : Exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines.
- Mechanism of Action : Targeting pathways involved in angiogenesis and cancer cell signaling has been suggested as a mechanism for its anticancer effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Pancreatic | 10 |
| Prostate | 14 |
| Breast | 12 |
These results indicate that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiourea derivatives, including:
- Study on Antimicrobial Effects : A comparative analysis showed that compounds similar to 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea exhibited substantial antibacterial activity against multidrug-resistant strains, emphasizing the need for novel treatments in antibiotic resistance scenarios .
- Anticancer Research : A study focused on the synthesis of thiourea derivatives reported that certain compounds demonstrated potent antiproliferative effects on leukemia cell lines, with IC50 values significantly lower than traditional chemotherapeutics .
- Mechanistic Studies : Investigations into the biochemical pathways affected by thioureas revealed their role in inhibiting specific enzymes associated with tumor growth and metastasis .
Q & A
(Basic) What are the key synthetic routes for 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves reacting 2-chlorophenyl isothiocyanate with 2-hydroxyethylamine under controlled conditions. Key steps include:
- Step 1: Mix equimolar amounts of the isothiocyanate and amine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) to detect unreacted starting materials .
- Optimization: Adjust reaction time (6–24 hours), temperature (room temperature or mild heating), and solvent choice to maximize yield (>70%). Purification via column chromatography or recrystallization ensures high purity (>95%) .
(Basic) Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the chlorophenyl (δ 7.2–7.5 ppm) and hydroxyethyl (δ 3.5–4.0 ppm) groups.
- ¹³C NMR confirms the thiourea carbonyl (δ ~180 ppm) .
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
- X-ray Crystallography: Resolves bond lengths (C=S: ~1.68 Å) and dihedral angles between aromatic and thiourea planes .
(Advanced) How do the chlorine and hydroxyethyl substituents influence the compound’s reactivity and biological activity?
Answer:
- Chlorine (Electron-Withdrawing):
- Enhances electrophilicity of the thiourea group, increasing reactivity in nucleophilic substitutions .
- Improves membrane permeability due to hydrophobicity, potentially enhancing antimicrobial activity .
- Hydroxyethyl (Hydrophilic):
- Increases solubility in aqueous media, critical for in vitro bioassays .
- May form hydrogen bonds with biological targets (e.g., enzymes), modulating inhibition potency .
Comparative Data:
| Substituent Combination | Solubility (mg/mL) | Antimicrobial IC₅₀ (μM) |
|---|---|---|
| 2-Chlorophenyl + Hydroxyethyl | 12.3 | 8.7 ± 1.2 |
| 3-Chlorophenyl + Methyl | 5.1 | 15.4 ± 2.1 |
| Data adapted from structural analogs . |
(Advanced) What challenges arise in resolving crystal structures of thiourea derivatives, and how are they addressed?
Answer:
- Challenges:
- Solutions:
Example: In 1-(2-Chlorophenyl)-3-(2-ethylhexanoyl)thiourea, the thiourea plane forms an 88.5° dihedral angle with the chlorophenyl ring, resolved via high-resolution synchrotron data .
(Advanced) How can contradictory results in biological assays (e.g., varying IC₅₀ values) be methodologically addressed?
Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., H1299 lung carcinoma) and control compounds (e.g., doxorubicin) .
- Validate via dose-response curves (3+ replicates) .
- Data Analysis:
- Apply ANOVA to assess statistical significance of IC₅₀ differences across studies.
- Check for assay interference (e.g., compound aggregation) via dynamic light scattering .
Case Study: Discrepancies in antifungal activity (IC₅₀: 5–20 μM) were resolved by controlling humidity during assays, as hygroscopicity affects compound stability .
(Basic) What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Side Reactions:
- Dimerization: Competing amine-isothiocyanate coupling forms ureas.
- Oxidation: Thiourea → urea conversion in presence of O₂ .
- Mitigation:
- Use inert atmosphere (N₂/Ar) and fresh solvents.
- Add antioxidants (e.g., BHT) during prolonged reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
